1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile
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Overview
Description
1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C12H12BrN3O2 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile typically involves the reaction of 4-bromo-2-nitrobenzene with piperidine and a suitable cyanating agent. One common method includes the following steps:
Nitration: 4-bromoaniline is nitrated to form 4-bromo-2-nitroaniline.
Bromination: The nitroaniline is then brominated to yield 4-bromo-2-nitrobenzene.
Piperidine Substitution: 4-bromo-2-nitrobenzene is reacted with piperidine under basic conditions to form 1-(4-bromo-2-nitrophenyl)piperidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The piperidine ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: 1-(4-Amino-2-nitrophenyl)piperidine-4-carbonitrile.
Substitution: 1-(4-Substituted-2-nitrophenyl)piperidine-4-carbonitrile.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and carbonitrile group also contribute to the compound’s reactivity and ability to form covalent bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
1-(4-Bromo-2-nitrophenyl)piperidine: Lacks the carbonitrile group but shares similar structural features.
1-(4-Bromo-2-nitrophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
4-Bromo-2-nitroaniline: Lacks the piperidine and carbonitrile groups but shares the bromine and nitro substituents.
Uniqueness: 1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile is unique due to the presence of both the piperidine ring and the carbonitrile group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c13-10-1-2-11(12(7-10)16(17)18)15-5-3-9(8-14)4-6-15/h1-2,7,9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKMMZRBBNWANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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